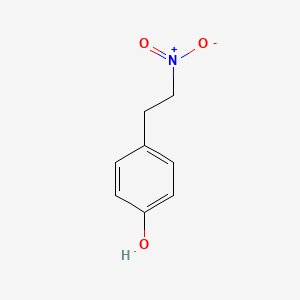

4-(2-Nitroethyl)phenol

Descripción

Contextualization within Organic Synthesis and Chemical Transformations

In the realm of organic synthesis, 4-(2-Nitroethyl)phenol and its isomers are valuable intermediates. The presence of the nitroethyl group, in particular, offers a versatile handle for a variety of chemical transformations. The synthesis of these compounds often utilizes classic organic reactions, highlighting fundamental principles of chemical reactivity.

A primary method for the synthesis of β-nitro alcohols, the precursors to nitroethylphenols, is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org For instance, 2-(2-nitroethyl)phenols can be conveniently synthesized by the condensation of hydroxy-benzaldehydes with nitromethane (B149229) to form 2-(2-nitroethenyl)phenols, which are then reduced to the corresponding 2-(2-nitroethyl)phenols. researchgate.net

The resulting nitroethylphenol can then be used as a building block for more complex molecules. The nitro group can be readily reduced to an amine, providing a pathway to β-amino alcohols, which are important structural motifs in many biologically active compounds and pharmaceutical agents. wikipedia.orgyoutube.com Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. evitachem.com The versatility of these compounds makes them key intermediates in the production of dyes, pigments, pharmaceuticals, and agrochemicals. lookchem.com

Table 1: Examples of Chemical Transformations Involving Nitro-Phenolic Compounds

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Benzaldehyde and Nitromethane | Base (e.g., DIPEA), Chiral Catalyst (e.g., Zinc Triflate, N-methylephedrine) | Enantiomerically enriched β-nitro alcohol | Asymmetric Henry Reaction wikipedia.org |

| 2-Hydroxybenzaldehyde and Nitromethane | Dimethylammonium chloride, Potassium fluoride | 2-(2-Nitroethenyl)phenol | Knoevenagel Condensation researchgate.net |

| 2-(2-Nitroethenyl)phenol | Sodium borohydride (B1222165) | 2-(2-Nitroethyl)phenol | Reduction researchgate.net |

| 2-Methoxy-4-(2-nitro-ethyl)-phenol | Raney-nickel, Hydrazine (B178648) hydrate (B1144303) | 2-Methoxy-4-(2-amino-ethyl)-phenol | Reduction of Nitro Group google.com |

Importance in Mechanistic Biological Studies (In Vitro/Cellular Systems)

In the context of mechanistic biological studies, this compound and related compounds serve as valuable tools for investigating cellular processes in vitro. Their biological activities are diverse and are being explored for potential therapeutic applications.

For instance, certain nitro-phenolic compounds have been shown to possess antimicrobial and anticancer properties. lookchem.com The mechanism of action for some of these compounds involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and lead to cell damage or death. The nitroethenyl group, in particular, can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

In vitro studies have also demonstrated the ability of 4-substituted phenols to inhibit tyrosinase activity and cellular melanin (B1238610) synthesis. nih.gov This has led to investigations into their potential to induce specific T-cell responses against melanocytes and melanoma cells, which could have implications for immunotherapy. nih.gov Furthermore, research has shown that nitrophenols can disrupt the expression and activity of biotransformation enzymes in chicken ovarian follicles in vitro, highlighting their potential to interfere with xenobiotic metabolism. nih.gov The study of these compounds in cellular systems provides insights into fundamental biological pathways and potential mechanisms of toxicity or therapeutic action.

Table 3: In Vitro Biological Activities of Selected Nitro-Phenolic Compounds

| Compound/Compound Class | Biological System | Observed Effect | Potential Implication |

|---|---|---|---|

| Phenol (B47542), 4-chloro-2-(2-nitroethenyl)- | Cells | Induction of oxidative stress via ROS generation | Antimicrobial and anticancer activity |

| 4-Substituted phenols | Melanocytes, Melanoma cells | Inhibition of tyrosinase and melanin synthesis, induction of specific T-cell responses | Potential for vitiligo induction and antimelanoma immunity nih.gov |

| Nitrophenols (PNP or PNMC) | Chicken ovarian follicles | Disruption of biotransformation enzyme (CYP3A and COMT) expression and activity | Interference with xenobiotic detoxification nih.gov |

| N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives | HeLa and HEp-2 cancer cell lines | Potent anti-proliferative activity, induction of apoptosis | Potential as anti-cancer agents researchgate.net |

Overview of Research Trajectories for Nitroethyl Phenols

Current and future research on nitroethyl phenols and related compounds is proceeding along several key trajectories. In organic synthesis, there is a continued focus on developing more efficient and stereoselective methods for their preparation. This includes the design of new chiral catalysts for asymmetric Henry reactions to produce enantiomerically pure compounds for pharmaceutical applications. wikipedia.orgorganic-chemistry.org

In environmental science, research is aimed at better understanding the sources, atmospheric chemistry, and ecological impacts of these pollutants. polyu.edu.hkacs.orgnih.gov This includes field measurements to determine their atmospheric abundance and distribution, as well as laboratory studies to elucidate their formation and degradation pathways. nih.govsdu.edu.cn There is also a focus on developing more effective bioremediation strategies for the removal of these compounds from contaminated environments. jebas.org

In the biological and biomedical fields, research is exploring the therapeutic potential of novel nitro-phenolic compounds, particularly as anticancer and antimicrobial agents. lookchem.comresearchgate.net This involves the synthesis and screening of new derivatives, as well as detailed mechanistic studies to understand their interactions with biological targets. nih.govnih.gov The presumed biosynthetic production of this compound from tyrosine in certain plant cell cultures also opens avenues for research into its natural roles and biosynthetic pathways. scite.ai

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-nitroethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBNQBXWQVHBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191003 | |

| Record name | 1-Nitro-2-(4-hydroxyphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37567-58-1 | |

| Record name | 1-Nitro-2-(4-hydroxyphenyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037567581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-2-(4-hydroxyphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Approaches for 4 2 Nitroethyl Phenol

Condensation Reactions in 4-(2-Nitroethyl)phenol Synthesis

The primary route to this compound involves the formation of a nitroalkene precursor, typically through a condensation reaction, followed by reduction. The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that serves as a cornerstone in this process. wikipedia.orgorganic-chemistry.org It involves the base-catalyzed addition of a nitroalkane, such as nitromethane (B149229), to an aldehyde, in this case, 4-hydroxybenzaldehyde (B117250). wikipedia.orgtandfonline.com

Henry Reaction Variants and Catalysis in Nitroalkene Precursor Formation

The initial step in the synthesis is the formation of the nitroalkene intermediate, 4-hydroxy-β-nitrostyrene. This is accomplished via the Henry reaction between 4-hydroxybenzaldehyde and nitromethane. wikipedia.org The reaction begins with the deprotonation of the nitroalkane to form a nitronate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.org The resulting β-nitro alkoxide is then protonated to yield a β-nitro alcohol. wikipedia.org Subsequent dehydration of this alcohol leads to the desired nitroalkene. wikipedia.org Various catalytic systems have been developed to enhance the efficiency and selectivity of this transformation.

Metal-Organic Frameworks (MOFs) have emerged as versatile heterogeneous catalysts for a range of organic reactions, including the Henry reaction. nih.govresearchgate.net Their crystalline and porous nature, combined with high surface area and the presence of both acidic and basic sites, makes them effective catalysts. nih.govscispace.commdpi.com For the synthesis of nitrovinylphenols, MOFs can facilitate the condensation of aldehydes and nitroalkanes. For instance, a copper-based MOF has been shown to catalyze the reaction between 4-nitrobenzaldehyde (B150856) and nitromethane, achieving high yields. nih.gov The catalytic activity of MOFs in the Henry reaction is often attributed to the synergistic effect of metal nodes acting as Lewis acids and organic linkers providing basic sites. nih.gov The use of MOFs offers advantages such as catalyst reusability and improved product yields under relatively mild, solvent-free conditions. nih.govscispace.com

Table 1: Performance of Various MOF Catalysts in the Henry Reaction

| Catalyst | Reaction Conditions | Conversion/Yield | Reference |

| Cu-MOF | Solvent-free, 50 °C, 48 h | 89% yield (for 4-nitrobenzaldehyde) | nih.gov |

| TMU-55 (Zn-based MOF) | Methanol, 60 °C, 24 h | 71% conversion | nih.gov |

| HTMU-55 (Zn-based MOF) | Methanol, 60 °C, 24 h | 68% conversion | nih.gov |

| UiO-66 with amine groups | Toluene, Room Temperature, 2 h | ~100 TON | nih.gov |

Organocatalysis provides a powerful tool for the asymmetric synthesis of complex molecules. In the context of hydroxynitrostyrenes, organocatalytic enantioselective cascade reactions have been developed to construct chiral molecules. mdpi.comnih.govsemanticscholar.org For example, squaramide-based organocatalysts have been successfully employed in the asymmetric Michael addition/hemiketalization cascade reactions between hydroxymaleimides and 2-hydroxynitrostyrenes. mdpi.comnih.gov These reactions can produce chiral chroman-fused pyrrolidinediones with high yields, diastereoselectivities, and enantioselectivities. mdpi.comnih.gov Similarly, quinine-derived bifunctional squaramide catalysts, in cooperation with achiral hydrogen bond donors, have been used for the asymmetric cascade Michael-acyl transfer reaction of 2-hydroxynitrostyrenes and monofluorinated β-diketones. oregonstate.eduacs.org These methods demonstrate the potential for creating stereochemically rich structures from hydroxynitrostyrene precursors.

Table 2: Organocatalytic Cascade Reactions with Hydroxynitrostyrenes

| Catalyst System | Reaction Type | Product Type | Yield | Stereoselectivity | Reference |

| Squaramide catalyst | Michael/Hemiketalization cascade | Chiral chroman-fused pyrrolidinediones | Up to 88% | Up to >20:1 dr, up to 96% ee | mdpi.comnih.gov |

| Quinine-derived squaramide and H-bond donor | Michael-acyl transfer cascade | Fluorinated acyl transfer products | High yields | Good dr, excellent ee | oregonstate.eduacs.org |

In a move towards more environmentally benign synthesis, catalyst-free approaches for the Henry reaction have been explored. researchgate.net Remarkably, tap water has been shown to promote the Henry reaction between various aldehydes and nitroalkanes at room temperature without the need for any catalyst or additive. researchgate.net This method offers excellent yields and can be scaled up significantly without a decrease in performance. researchgate.net The use of water as a solvent is advantageous not only for its green credentials but also for simplifying the reaction work-up. tandfonline.comresearchgate.net Other green approaches include the use of solid base catalysts like MgAl-layered double hydroxides, which can be employed in solvent-free or microwave-assisted reactions. mdpi.comscirp.org

Organocatalytic Enantioselective Cascade Reactions Involving Hydroxynitrostyrenes

Reduction Strategies for Nitroalkene Intermediates to this compound

Once the nitroalkene precursor, 4-hydroxy-β-nitrostyrene, is synthesized, the next crucial step is the selective reduction of the carbon-carbon double bond to yield the final product, this compound.

Sodium borohydride (B1222165) (NaBH₄) is a widely used and convenient reducing agent for the selective reduction of α,β-unsaturated nitroalkenes to the corresponding nitroalkanes. mdma.chmasterorganicchemistry.com This reduction is typically carried out in a mixed solvent system, such as tetrahydrofuran-methanol, at room temperature. The reaction is generally rapid and provides high yields of the desired nitroalkane. The procedure is valued for its mild conditions, the low moisture sensitivity of sodium borohydride, and the ease of manipulation.

A patent describes a specific procedure for the synthesis of 2-methoxy-4-(2-nitroethyl)phenol (B1322864), a derivative of the target compound, where 2-methoxy-4-(2-nitro-vinyl)-phenol is reduced using sodium borohydride in a mixture of tetrahydrofuran (B95107) and ethanol. google.com This process yielded the product in good quantity after purification. google.com

Furthermore, polymer-supported borohydride reagents, such as borohydride on an ion exchange resin, offer an alternative that simplifies product isolation. mdma.chtandfonline.com The reaction is carried out in methanol, and upon completion, the resin can be filtered off, and the product isolated by simple evaporation of the solvent. mdma.chtandfonline.com This method also demonstrates high selectivity for the reduction of the nitroalkene double bond. mdma.chtandfonline.com

It is important to note that while sodium borohydride is effective for reducing the double bond of the nitroalkene, it typically does not reduce the nitro group itself under these conditions. beilstein-journals.orgnih.gov More forceful conditions or different catalytic systems, such as sodium borohydride in combination with a transition metal salt like copper(II) chloride, are required to reduce the nitro group to an amine. beilstein-journals.orgnih.gov

Iridium-Catalyzed Chemoselective Hydrogenation in Aqueous Media

The reduction of nitroalkenes to their corresponding nitroalkanes is a critical transformation in organic synthesis. Iridium-catalyzed transfer hydrogenation has emerged as a highly efficient and chemoselective method for this purpose, particularly in aqueous media. rsc.org This approach offers significant advantages in terms of environmental compatibility and catalyst efficiency.

Researchers have demonstrated that an iridium catalyst can facilitate the highly chemoselective reduction of a wide array of nitroalkenes to nitroalkanes. rsc.org This process uses formic acid or sodium formate (B1220265) as a hydride donor and is conducted in water, eliminating the need for hazardous organic solvents. rsc.org The reaction exhibits remarkable tolerance to various functional groups and can be performed with very low catalyst loading, achieving high turnover numbers and frequencies. rsc.org A key factor in achieving complete conversion and excellent chemoselectivity is the control of the reaction's pH. rsc.orgmdpi.com

Notably, this methodology has been successfully applied to the reduction of structurally diverse nitroalkenes, and its scalability has been demonstrated on a gram scale. rsc.org The use of water as a solvent and the traceless nature of the hydride donor contribute to the green credentials of this synthetic route. rsc.org

Ammonia-Borane Mediated Reduction Protocols

Ammonia-borane (NH₃BH₃) has gained attention as a convenient and atom-economical reagent for the reduction of nitroalkenes to nitroalkanes. thieme-connect.debeilstein-journals.org This method is appealing due to the stability and ease of handling of ammonia-borane, which serves as a solid source of hydrogen. dtu.dk

The reduction of various nitrostyrenes and alkyl-substituted nitroalkenes has been successfully achieved using ammonia-borane in methanol. thieme-connect.de This process is chemoselective, affording the corresponding nitroalkanes in good yields. thieme-connect.debeilstein-journals.org The reaction proceeds without the need for a catalyst and offers a simple work-up procedure. thieme-connect.de For instance, the reduction of β-substituted nitrostyrenes with ammonia-borane provides the desired nitroalkanes efficiently. thieme-connect.de

Further research has explored the use of deep eutectic solvents (DESs) as green reaction media for ammonia-borane mediated reductions. beilstein-journals.org This approach combines the benefits of an inexpensive and convenient reagent with a biorenewable and biodegradable solvent system, representing a significant advancement in sustainable organic synthesis. beilstein-journals.org The reaction of various nitroalkenes, including those with unprotected hydroxyl groups, proceeds effectively in these green solvents. beilstein-journals.org

Table 1: Comparison of Reduction Protocols for Nitroalkenes

| Method | Catalyst/Reagent | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed Hydrogenation | Iridium Complex | Water | High chemoselectivity, low catalyst loading, green solvent | rsc.org |

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly influencing the design of synthetic routes for phenolic compounds and their derivatives, aiming to reduce environmental impact and enhance safety.

Solvent-Free Reactions and Microwave Irradiation Techniques

Solvent-free reaction conditions and microwave-assisted synthesis represent significant strides in green chemistry. oatext.commdpi.com These techniques often lead to shorter reaction times, higher yields, and simplified work-up procedures, minimizing the use of volatile and often hazardous organic solvents. oatext.comcyf-kr.edu.plcem.com

Microwave irradiation has been effectively used to accelerate organic reactions, including the synthesis of various heterocyclic compounds and other biologically active molecules. nih.govrsc.orgrsc.org The direct and rapid heating provided by microwaves can enhance reaction rates and selectivity. oatext.com For instance, Knoevenagel condensation reactions to produce α,β-unsaturated compounds have been efficiently carried out under solvent-free, microwave-assisted conditions, demonstrating high yields and tolerance for various functional groups. oatext.com

The alkylation of phenols, a common reaction to produce derivatives, has also been successfully performed under solvent-free conditions using microwave irradiation. cyf-kr.edu.pl This approach avoids the need for bulk solvents and can significantly reduce reaction times compared to conventional heating methods. cyf-kr.edu.pl

Alternative Nitrating Agents for Phenolic Precursors

Traditional nitration methods often employ harsh and corrosive reagents like concentrated nitric and sulfuric acids, leading to safety concerns and the generation of significant acid waste. rsc.orgresearchgate.netgoogle.com Green chemistry principles have spurred the development of milder and more selective alternative nitrating agents.

Metal nitrates, such as bismuth(III) nitrate (B79036) and iron(III) nitrate, have been shown to be effective for the mononitration of phenols under milder conditions. researchgate.nettandfonline.comtandfonline.com These reactions can be carried out in solvents like acetone (B3395972) at ambient or reflux temperatures, offering good yields and selectivity while avoiding over-nitration. tandfonline.comtandfonline.com The use of bismuth subnitrate in combination with thionyl chloride has also been reported as an efficient system for the nitration of aromatic compounds, including phenols. nih.govresearchgate.net

Other greener alternatives include the use of metal nitrates supported on solid materials or in conjunction with other reagents to facilitate nitration under heterogeneous conditions. researchgate.netnih.gov For example, a combination of sodium nitrate and solid inorganic acidic salts like NaHSO₄·H₂O or Mg(HSO₄)₂ in the presence of wet SiO₂ provides a heterogeneous system for the nitration of phenols at room temperature. nih.gov These methods offer advantages such as simplified experimental procedures and reduced chemical waste. nih.gov

Table 2: Examples of Alternative Nitrating Agents for Phenols

| Nitrating System | Conditions | Key Features | Reference |

|---|---|---|---|

| Bi(NO₃)₃·5H₂O / Fe(NO₃)₃·9H₂O | Acetone, RT or reflux | Selective mononitration, good yields | tandfonline.comtandfonline.com |

| Bismuth Subnitrate / Thionyl Chloride | Dichloromethane | Efficient for a wide range of aromatics | nih.govresearchgate.net |

| NaNO₃ / NaHSO₄·H₂O / wet SiO₂ | Dichloromethane, RT | Heterogeneous, mild conditions, simple work-up | nih.gov |

Atom Economy and Waste Minimization in Synthetic Route Design

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste. matanginicollege.ac.injk-sci.comnumberanalytics.comjocpr.com Designing synthetic routes with high atom economy is crucial for developing sustainable chemical processes.

Reactions that are inherently atom-economical include addition and rearrangement reactions, where all the atoms of the reactants are incorporated into the product. matanginicollege.ac.in In the context of synthesizing this compound and its analogs, choosing reaction pathways that favor such transformations can significantly reduce waste. For example, the development of catalytic processes that enable addition reactions with high efficiency contributes to better atom economy. jk-sci.com

Chemo- and Regioselective Synthesis of this compound Derivatives

Achieving high levels of chemo- and regioselectivity is a significant challenge in the synthesis of substituted phenols. The functional groups present on the aromatic ring and the reaction conditions play a crucial role in determining the outcome of the reaction.

The nitration of phenols, for example, can lead to a mixture of ortho and para isomers. nih.gov However, by carefully selecting the nitrating agent and reaction conditions, it is possible to favor the formation of a specific isomer. For instance, the use of copper(II) nitrate has been shown to provide good regioselectivity in the mononitration of phenols. semanticscholar.org Similarly, the choice of solvent can influence the regiochemical outcome of the reaction. semanticscholar.org

In the synthesis of more complex derivatives, such as those involving the introduction of side chains, controlling the position of substitution is paramount. A cycloaddition-based method has been developed for the synthesis of substituted phenols with complete control over regioselectivity. This strategy utilizes a regiospecific Diels-Alder reaction cascade to deliver phenols with a wide range of substitution patterns. Furthermore, rhodium-catalyzed allylic alkylation of phenols with vinylaziridines has been demonstrated as a chemo- and regioselective method for synthesizing enantioenriched 2-aryl-2-vinylethylamine derivatives, showcasing a high degree of control in the formation of C-C bonds. acs.org

Strategies for ortho/para-Substitution Control in Phenol (B47542) Nitration

The hydroxyl group of phenol is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution. libretexts.orglibretexts.org Consequently, the direct nitration of phenol typically yields a mixture of ortho- and para-nitrophenols, alongside significant oxidation byproducts like tarry materials. libretexts.orgresearchgate.net Conventional nitration using a mixture of nitric acid and sulfuric acid produces 2-nitrophenol (B165410) and 4-nitrophenol (B140041) in a ratio of approximately 1.4:1. researchgate.net Achieving regioselectivity for either the ortho or para isomer is a key challenge that has been addressed through various advanced strategies.

The regioselectivity of phenol nitration is influenced by factors such as the nitrating agent, solvent, and catalyst. dergipark.org.tr To enhance the formation of the para-isomer, researchers have explored alternative procedures to the standard mixed-acid nitration. tandfonline.com

Several methods have been developed to improve the selectivity of phenol nitration:

Solid Acid Catalysts: Zeolite H-beta has been shown to be a highly active catalyst for the liquid-phase nitration of phenol, favoring the formation of o-nitrophenol at room temperature in carbon tetrachloride. researchgate.net This method represents a cleaner, more environmentally friendly process with a simpler work-up compared to conventional methods. researchgate.net

Phase Transfer Catalysis: Under sonication, the use of dilute nitric acid with a phase transfer catalyst like tetra-butyl ammonium (B1175870) bromide (TBAB) can selectively produce o-nitrophenol. nih.gov Interestingly, the selectivity can be reversed to favor p-nitrophenol by using sodium bromide (NaBr) as the catalyst under similar conditions. nih.gov

Metal Nitrates: Nitration of phenol and its derivatives with metal nitrates such as copper(II) nitrate trihydrate (Cu(NO₃)₂ · 3H₂O) in anhydrous organic solvents has been investigated. ijcce.ac.ir This method has shown high selectivity for the para isomer, and by choosing the appropriate solvent and reaction conditions, mono- or dinitration can be achieved with high selectivity and excellent yields. ijcce.ac.ir For instance, using acetone as a solvent provides the lowest ortho/para isomer ratio of 0.5. ijcce.ac.ir

Ultrasound and Microwave Assistance: Sonication has been demonstrated to significantly improve the conversion and selectivity of phenol nitration with dilute nitric acid, favoring the para-isomer. acs.org Similarly, continuous microwave irradiation has been used to control the p/o isomer distribution in the nitrophenol product. tandfonline.com

These methods highlight the extensive efforts to control the regiochemical outcome of phenol nitration, a fundamental reaction for producing key intermediates for various industries. acs.org

Table 1: Comparison of Phenol Nitration Methods and Regioselectivity

| Method | Nitrating Agent | Catalyst/Conditions | Major Product | Ortho/Para Ratio | Reference |

| Conventional | Nitric Acid/Sulfuric Acid | Standard | ortho-Nitrophenol | ~1.4 | researchgate.net |

| Solid Acid Catalysis | Dilute Nitric Acid | Zeolite H-beta / CCl₄ | ortho-Nitrophenol | 6.7 | researchgate.net |

| Phase Transfer Catalysis | Dilute Nitric Acid | NaBr / Sonication | para-Nitrophenol | - | nih.gov |

| Metal Nitrate | Cu(NO₃)₂ · 3H₂O | Acetone | para-Nitrophenol | 0.5 | ijcce.ac.ir |

| Ultrasound-Assisted | Dilute Nitric Acid | Sonication | para-Nitrophenol | 0.43 (p/o) | acs.org |

Oxidative Coupling Reactions and Metal Catalysis in Phenol Chemistry

Oxidative coupling is a powerful, atom-economical reaction in which two phenolic compounds are joined through an oxidative process, often catalyzed by transition metal complexes. wikipedia.orgresearchgate.net This methodology avoids the need for pre-functionalized starting materials often required in traditional cross-coupling reactions. nih.gov The reactions can form either carbon-carbon (C-C) or carbon-oxygen (C-O) bonds, leading to the synthesis of complex structures like biphenols, which are scaffolds for many bioactive natural products. wikipedia.orgnih.gov

A variety of transition metals, including copper, iron, vanadium, and ruthenium, are effective catalysts for these transformations. wikipedia.orgresearchgate.netnih.gov

Mechanism and Selectivity: The reaction typically proceeds through the oxidation of a phenol to a phenoxyl radical. The distribution of the unpaired electron in the resulting resonance structures determines the reaction outcome, with para-para, ortho-ortho, and ortho-para adducts being possible. nih.gov The regioselectivity is controlled by both the substitution pattern of the phenol and the specific catalyst used. nih.gov For instance, the reaction of phenol with vanadium tetrachloride yields a mixture of isomeric dihydroxybiphenyl compounds. wikipedia.org Solid-state oxidative coupling of phenols using iron(III) chloride (FeCl₃) has been shown to be faster and more efficient than reactions in solution. tandfonline.com

C-C vs. C-O Coupling: While C-C coupling is more common, selective C-O coupling can be achieved, particularly when the ortho and para positions on the phenol are blocked. wikipedia.org Copper catalysts with oxygen as the terminal oxidant have been successfully used for selective C-O couplings. nih.gov

Asymmetric Coupling: A significant challenge in phenol chemistry is achieving enantioselective oxidative coupling. While progress has been made with naphthols and polycyclic phenols using catalysts based on Cu, Ru, V, and Fe, asymmetric coupling of simple phenols is more difficult to control due to their higher oxidation potentials and the multiple resonance forms of the oxidized intermediates. nih.gov

Cross-Coupling via C-O Bond Cleavage: A more recent and sustainable approach involves the direct cross-coupling of phenols with nucleophiles via the cleavage of the strong C(sp²)–O bond. scispace.comacs.org This is challenging due to the high bond dissociation energy of the C-O bond (111 kcal/mol). mdpi.com To overcome this, phenols are often converted into derivatives like sulfonates, esters, or carbamates to lower the C-O bond energy. scispace.com However, direct cross-coupling of unprotected phenols is highly desirable. scispace.com Ruthenium- and Nickel-catalyzed systems have been developed for the deoxygenative cross-coupling of free phenols. mdpi.com

Nucleophilic Aromatic Substitution Pathways in Activated Phenolic Systems

Nucleophilic aromatic substitution (SₙAr) is a key pathway for introducing substituents onto an aromatic ring, proceeding via an addition-elimination mechanism. libretexts.org In contrast to electrophilic substitution, SₙAr involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com For this reaction to occur on a phenol, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (–NO₂), positioned ortho or para to a suitable leaving group. masterorganicchemistry.comlibretexts.org

The mechanism involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored, resulting in the substituted product. libretexts.org

The presence of electron-withdrawing groups is crucial as they stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction. masterorganicchemistry.com

Activation via π-Coordination: An advanced strategy for activating otherwise inert phenols towards nucleophilic substitution involves the use of transition metal catalysts. Arenophilic π-acid catalysts, such as electrophilic ruthenium or rhodium complexes, can coordinate to the phenyl ring. acs.org This π-coordination enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack even without traditional activating groups. acs.org This method has been successfully applied to the catalytic SₙAr reactions of halobenzenes and even the umpolung (polarity reversal) substitution reactions of phenols, which are typically nucleophilic. acs.org

Homolysis-Enabled Electronic Activation: A novel approach involves the transient transformation of a phenol into its corresponding phenoxyl radical. osti.gov This open-shell radical acts as a powerful electron-withdrawing group, significantly lowering the energy barrier for nucleophilic substitution at a distal position. This strategy of using radicals as transient activating groups expands the scope of nucleophile-electrophile couplings to include electron-rich halophenols. osti.gov

This compound as a Synthetic Intermediate

The structure of this compound, featuring a reactive nitro group and a phenolic hydroxyl group, makes it a valuable intermediate in organic synthesis. The nitroethyl group, in particular, can be readily transformed into other functional groups, providing a gateway to a variety of more complex molecules.

A key transformation is the reduction of the nitro group to an amine. For the related compound, 2-methoxy-4-(2-nitroethyl)phenol, reduction to 2-(3-methoxy-4-hydroxyphenyl)ethylamine is achieved using hydrazine (B178648) hydrate (B1144303) and a Raney-nickel catalyst. google.com This resulting amine is a crucial building block for synthesizing α-hydroxycarboxylic acid amides, which have applications in pharmaceuticals. google.com

The versatility of this compound and its derivatives as intermediates is highlighted by their use in the synthesis of:

Pharmaceuticals: These compounds serve as precursors for various drugs. lookchem.com

Agrochemicals: They are starting materials for the production of agrochemicals. lookchem.com

Dyes and Pigments: The aromatic and functionalized nature of the molecule makes it a useful intermediate in the dye industry. lookchem.com

Furthermore, related chiral nitroalkane-substituted phenolic compounds have been noted for their antibacterial properties and potential as precursors for other drug intermediates. google.com The synthesis of 2-methoxy-4-(2-nitroethyl)phenol can be achieved through the reduction of nitroalkenes using ammonia (B1221849) borane. thieme-connect.com The formation of 2,6-dimethyl-4-(2-nitroethyl)phenol has also been observed during studies of the oxidative dearomatization of phenols, suggesting a pathway involving a p-quinone methide intermediate followed by a Michael addition. rsc.org

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 4 2 Nitroethyl Phenol

Photochemical Degradation and Atmospheric Transformation Studies

The breakdown of 4NP is initiated by light, leading to a cascade of reactions. The specific mechanisms of this photolysis vary depending on the medium, whether it be in aqueous solutions like cloud droplets, or within organic aerosol particles. cdc.govrsc.orgrsc.org

In aqueous environments, both direct absorption of light by the 4NP molecule and reactions with highly reactive hydroxyl radicals (•OH) serve as major degradation routes. cdc.govcopernicus.org These processes lead to a variety of breakdown products, including hydroquinone (B1673460) and 4-nitrocatechol (B145892). researchgate.netd-nb.info The photochemical behavior within organic media, which serves as a proxy for atmospheric organic aerosols, can present different reaction dynamics. rsc.orgrsc.org

The efficiency of a photochemical reaction is measured by its quantum yield, which represents the number of chemical events per absorbed photon. For 4NP, this yield is sensitive to the surrounding solvent and the acidity (pH) of the medium.

Comparative studies on the photodegradation of 4NP in water versus the organic solvent 2-propanol have shown that the quantum yields are broadly similar for the undissociated form of the molecule in both environments. rsc.orgresearchgate.netrsc.org While the electronic structure of 4NP is not dramatically altered by the solvent in most cases, the deprotonated form (4-nitrophenolate) exhibits a notable shift in its light absorption to longer wavelengths. rsc.orgnih.gov Although this shift moves its absorption into a region of stronger solar radiation, the quantum yields for the deprotonated form are generally lower in aqueous solutions. rsc.orgresearchgate.net

Table 1: Polychromatic Quantum Yields (Φ) for 4-Nitrophenol (B140041) Photolysis

| Compound | Medium | Conditions | Polychromatic Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 4-Nitrophenol (4NP) | Aqueous Solution | pH ≈ 6 | 3.3 x 10⁻⁴ | researchgate.net |

| 4-Nitrophenol (4NP) | Aqueous Solution | Natural pH | (2.5 ± 0.2) x 10⁻⁴ | researchgate.net |

| 4-Nitrophenol (4NP) | Aqueous Solution | pH ≈ 3 | (7.3 ± 0.5) x 10⁻⁴ | researchgate.net |

| 4-Nitrophenolate (B89219) | Aqueous Solution | pH ≈ 10 | Lower than undissociated form | researchgate.net |

This is an interactive data table. Column headers can be clicked to sort the data.

The acidity of the environment is a master variable controlling the photoreactivity of 4NP. d-nb.infonih.gov With a pKa of about 7.15, 4NP can exist in either its protonated (acidic) or deprotonated (basic) form in atmospheric water droplets. cdc.govrsc.org These two forms have distinct light-absorbing properties and reactivities. d-nb.infonih.gov For example, the reaction of 4NP with hydroxyl radicals produces double the yield of phenolic products at pH 9 compared to pH 2. copernicus.orgresearchgate.net

Other environmental variables also exert influence. High levels of nitrogen oxides (NOx), common in polluted urban air, can suppress the formation of secondary organic aerosols (SOA) from 4NP photolysis. mdpi.com In contrast, higher relative humidity has been shown to promote the steady production of nitrous acid (HONO) when 4NP degrades on the surface of particles. pnas.org

A paradigm shift in understanding 4NP photochemistry has been the discovery of the vital role played by non-radical species, especially singlet oxygen (¹O₂), a highly reactive form of oxygen. pnas.orgnih.gov While radical-driven reactions were long considered the primary pathway, it is now clear that on the surfaces of photoactive mineral dust like titanium dioxide (TiO₂) and iron oxides (Fe₂O₃), singlet oxygen is a key driver of 4NP photolysis under visible light. pnas.orgnih.govresearchgate.net This process is believed to be a common phenomenon on atmospheric particles. pnas.orgnih.gov The efficiency of this singlet oxygen-mediated oxidation can be up to 100 times greater in certain environments compared to simple water solutions. rsc.org

The degradation of the 4NP molecule proceeds through the rupture of specific chemical bonds. Scientific evidence has confirmed the cleavage of both the carbon-nitrogen (C-N) bond of the nitro group and the oxygen-hydrogen (O-H) bond of the hydroxyl group. pnas.orgnih.gov

The breaking of the C-N bond is a dominant pathway, leading to the release of the nitro group (–NO₂) and the formation of p-benzoquinone and nitrous acid (HONO). pnas.orgnih.gov Spectroscopic studies have shown that the C–NO₂ bond breaks more readily than the internal N–O bonds of the nitro group, confirming the direct detachment of the entire group. pnas.org

Concurrently, energy transferred from singlet oxygen can trigger the cleavage of the O-H bond. pnas.org This results in a phenoxy radical that is subsequently oxidized to form p-benzoquinone. pnas.orgresearchgate.net

These photochemical pathways have profound consequences for atmospheric chemistry. The breakdown of 4NP serves as a source for other reactive chemical species that directly impact air quality. pnas.orgcdc.gov

The production of nitrous acid (HONO) is particularly noteworthy. HONO is readily broken down by sunlight to produce hydroxyl radicals (•OH), the most important cleansing agent in the daytime atmosphere. pnas.orgmdpi.comrsc.org Thus, the degradation of 4NP fuels the atmosphere's self-cleaning capacity. pnas.orgnih.gov

Furthermore, the formation of products such as p-benzoquinone is significant as these molecules can participate in the formation of secondary organic aerosols (SOA), which constitute a large fraction of PM2.5. pnas.orgmdpi.com The discovery of the singlet oxygen-driven pathway on particle surfaces has filled a critical gap in our understanding, providing a more complete picture of the fate of nitrophenols and enhancing the accuracy of atmospheric chemical models. pnas.orgnih.govresearchgate.net

Non-Radical Species in Photochemical Processes (e.g., Singlet Oxygen)

Identification of C-N and O-H Bond Cleavage Pathways

Redox Chemistry and Reduction Mechanisms

The presence of the nitro group makes 4-(2-Nitroethyl)phenol susceptible to reduction reactions, which are a cornerstone of its chemical transformations. nih.gov The conversion of the nitro group to an amino group is a particularly significant reaction, yielding 4-(2-aminoethyl)phenol, a valuable compound in various chemical syntheses. masterorganicchemistry.comevitachem.com

Catalytic Reduction of Nitro Groups to Amino Functionalities

The catalytic reduction of nitroarenes is a widely employed and efficient method for the synthesis of corresponding anilines. researchgate.net This process typically involves the use of a metal catalyst and a hydrogen source. Common catalysts include palladium, platinum, nickel, and iron. masterorganicchemistry.comcommonorganicchemistry.com The reduction of this compound to 4-(2-Aminoethyl)phenol can be achieved through catalytic hydrogenation. evitachem.com

The general mechanism for the catalytic reduction of a nitro group to an amine is a six-electron reduction. nih.gov This transformation can proceed through a series of intermediates, including nitroso and hydroxylamino species. nih.govrsc.org The exact pathway can be influenced by the specific catalyst and reaction conditions employed. mdpi.com

The kinetics of the catalytic reduction of nitro compounds, such as 4-nitrophenol (a related compound), are often studied to understand the reaction mechanism and optimize conditions. rsc.org In many cases, when a reducing agent like sodium borohydride (B1222165) (NaBH₄) is used in large excess, the reaction kinetics can be modeled using a pseudo-first-order rate law. rsc.orgmdpi.comrsc.org The apparent rate constant (k_app) can be determined by monitoring the decrease in the concentration of the nitro compound over time. rsc.orgrsc.org

The relationship is often expressed as: ln(A₀/Aₜ) = k_app * t where A₀ is the initial absorbance and Aₜ is the absorbance at time t. rsc.org

Some studies have also explored pseudo-second-order kinetic models to describe the adsorption of reactants onto the catalyst surface. researchgate.net The choice between a pseudo-first-order and pseudo-second-order model depends on which model provides a better correlation with the experimental data. researchgate.net For instance, in the catalytic degradation of 4-nitrophenol using a palladium nanocatalyst, a pseudo-first-order kinetic model was found to provide a better correlation. researchgate.net

Table 1: Comparison of Kinetic Models for Catalytic Reduction

| Kinetic Model | Key Characteristics | Applicability |

| Pseudo-First-Order | Rate is dependent on the concentration of one reactant. rsc.orgmdpi.com | Often used when one reactant (e.g., NaBH₄) is in large excess. rsc.orgmdpi.comrsc.org |

| Pseudo-Second-Order | Rate is dependent on the concentration of two reactants. researchgate.net | Can describe reactions where the adsorption of reactants onto the catalyst surface is a key step. researchgate.net |

To gain deeper insight into the mechanism of heterogeneous catalytic reactions, two primary models are often considered: the Langmuir-Hinshelwood (L-H) and the Eley-Rideal (E-R) mechanisms. rsc.orgbohrium.com

Langmuir-Hinshelwood (L-H) Mechanism: In this model, both reactant molecules adsorb onto the surface of the catalyst before reacting with each other. bohrium.comfiveable.me The reaction product then desorbs from the surface. The rate of reaction can be influenced by the surface coverage of the reactants. fiveable.me Many studies on the reduction of nitrophenols suggest that the reaction proceeds via the L-H mechanism. rsc.orgacs.org

Eley-Rideal (E-R) Mechanism: In this mechanism, only one of the reactant molecules adsorbs onto the catalyst surface. The other reactant, in the bulk phase (e.g., in solution), then reacts directly with the adsorbed species. bohrium.comfiveable.me The E-R mechanism is considered less common for many surface-catalyzed reactions compared to the L-H mechanism. researchgate.net

The determination of which mechanism is operative can often be deduced from kinetic studies by varying the concentrations of the reactants and observing the effect on the reaction rate. rsc.org A non-linear relationship between the apparent rate constant and the concentration of the nitroaromatic compound can be indicative of the Langmuir-Hinshelwood mechanism, suggesting that the catalyst surface becomes saturated at higher concentrations. rsc.org

Temperature is a critical parameter in catalytic reactions, generally influencing the reaction rate according to the Arrhenius equation. nih.gov An increase in temperature typically leads to an increased reaction rate. nih.govfrontiersin.org For instance, in the photocatalytic reduction of nitrobenzene, even a mild temperature increase was found to significantly enhance the reaction kinetics. frontiersin.org

The effect of light on catalytic reduction has also been investigated. In some systems, monochromatic light can influence the catalytic rate. nih.gov For example, a study on the reduction of 4-nitrophenol using a Fe₃O₄@Pt catalyst found that while increasing temperature promoted the catalytic rate, monochromatic light radiation could induce agglomeration of the catalyst and consequently inhibit the rate. nih.gov The effect of light can be wavelength-dependent, with different wavelengths potentially having different impacts on the catalyst and the reaction kinetics. nih.gov

Table 2: Influence of External Factors on Catalytic Reduction Rate

| Factor | General Effect | Example |

| Temperature | Increased temperature generally increases the reaction rate. nih.govfrontiersin.org | In the photocatalytic reduction of nitrobenzene, a higher temperature led to improved kinetics. frontiersin.org |

| Monochromatic Light | Can either enhance or inhibit the reaction rate, depending on the system and wavelength. nih.gov | For a Fe₃O₄@Pt catalyst, 650 nm and 808 nm light inhibited the reduction of 4-nitrophenol, while the thermal effect of 980 nm light increased the rate. nih.gov |

Mechanistic Probes (Langmuir-Hinshelwood, Eley-Rideal)

Electrochemical Reduction as a Mechanistic Tool

Electrochemical methods provide a powerful tool for investigating the reduction mechanisms of nitro compounds. rsc.orgmdpi.com By controlling the applied potential, it is possible to probe the different steps of the reduction process and identify intermediates. mdpi.comasianpubs.org The electrochemical reduction of nitroarenes can proceed through a series of electron and proton transfer steps. nih.govasianpubs.org

For example, studies on the electrochemical reduction of 4-nitrophenol have shown that the process is highly dependent on factors such as the electrode material, pH, and temperature. mdpi.comrsc.org At a gold electrode, the reduction of 4-nitrophenol in dimethylformamide was found to proceed via a radical anion, which is then protonated. rsc.org The mechanism can even change with temperature, with further reduction of an intermediate species observed at temperatures above 25 °C. rsc.org

Cyclic voltammetry is a common electrochemical technique used to study these reactions. It can reveal the reduction potentials of the nitro group and any intermediates, providing insight into the thermodynamics and kinetics of the electron transfer steps. researchgate.netnih.gov

Substitution and Functionalization Reactions

The hydroxyl group itself can undergo reactions such as etherification or esterification. It can also act as a nucleophile in certain reactions. evitachem.com Further functionalization of the molecule could potentially involve reactions at the aromatic ring or modifications of the nitroethyl side chain, although specific examples for this compound are not extensively documented in the provided search results.

Electrophilic Aromatic Substitution on the Phenolic Ring

The hydroxyl group on the phenolic ring of this compound is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the 2-nitroethyl group, electrophilic substitution primarily occurs at the ortho positions (C2 and C6).

Nitration of phenols and their derivatives is a well-studied electrophilic aromatic substitution reaction. For instance, the nitration of p-cresol, a structurally related compound, using nitric acid in various solvents leads to the formation of 2-nitro-p-cresol. Similarly, the reaction of 4-substituted phenols with nitric acid generally yields the corresponding 2-nitro derivatives. The electron-donating hydroxyl group stabilizes the arenium ion intermediate formed during the substitution at the ortho position.

Halogenation, another common electrophilic aromatic substitution, is also expected to occur at the positions ortho to the hydroxyl group. The reaction of phenols with halogens like bromine or chlorine typically proceeds readily, often without the need for a Lewis acid catalyst, due to the activating nature of the hydroxyl group.

Investigation of Nitro Group Reactivity on the Ethyl Side Chain

The nitro group on the ethyl side chain is a key site of reactivity. One of the most significant transformations is its reduction to an amino group, which opens up pathways to a variety of other functional groups and compounds.

The reduction of nitroalkanes to primary amines is a fundamental reaction in organic synthesis. This transformation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with H2 gas and a metal catalyst like palladium, platinum, or nickel) or chemical reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a catalyst. The resulting 4-(2-aminoethyl)phenol, also known as tyramine, is a significant biogenic amine.

Another important reaction involving the nitro group is the Nef reaction, where a primary or secondary nitroalkane is converted into a corresponding aldehyde or ketone. Under basic conditions, the nitroalkane is deprotonated to form a nitronate anion, which is then hydrolyzed under acidic conditions to yield the carbonyl compound and nitrous oxide. For this compound, the Nef reaction would be expected to produce 4-hydroxyphenylacetaldehyde.

Studies on Intermediate Species and Reaction Products

The degradation of this compound, whether through photochemical or catalytic processes, involves the formation of various intermediates and final products. Understanding these pathways is crucial for assessing its environmental fate and for developing potential remediation strategies.

Identification of Degradation Products and Their Formation Pathways

Studies on the degradation of substituted phenols provide insights into the likely degradation products of this compound. For example, the photocatalytic degradation of 4-nitrophenol, a compound with some structural similarities, has been shown to proceed through the formation of hydroquinone, benzoquinone, and eventually smaller aliphatic acids and carbon dioxide.

Analysis of Reactive Intermediates in Photochemical and Catalytic Processes

The photochemical and catalytic degradation of phenolic compounds is known to proceed through the generation of highly reactive intermediate species. The primary reactive species in many advanced oxidation processes are hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can attack the aromatic ring.

In the case of this compound, the attack of hydroxyl radicals on the aromatic ring would likely lead to the formation of hydroxylated derivatives. The initial step is the addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, including the elimination of a hydrogen atom to form a dihydroxylated product or reaction with oxygen to initiate ring opening.

Furthermore, photochemical processes can lead to the formation of other reactive species. For example, direct photolysis of nitroaromatic compounds can sometimes result in the cleavage of the carbon-nitro bond, leading to the formation of a phenyl radical and a nitrogen dioxide radical (•NO2).

Table of Compound Names

| Compound Name |

| This compound |

| p-Cresol |

| 2-Nitro-p-cresol |

| 4-(2-Aminoethyl)phenol (Tyramine) |

| 4-Hydroxyphenylacetaldehyde |

| 4-Nitrophenol |

| Hydroquinone |

| Benzoquinone |

Table of Research Findings

| Reaction Type | Reagents/Conditions | Expected Major Product(s) |

| Electrophilic Aromatic Substitution | ||

| Nitration | Nitric Acid | 2-Nitro-4-(2-nitroethyl)phenol |

| Halogenation | Bromine or Chlorine | 2-Bromo-4-(2-nitroethyl)phenol or 2-Chloro-4-(2-nitroethyl)phenol |

| Nitro Group Reduction | ||

| Catalytic Hydrogenation | H2, Pd/C or PtO2 | 4-(2-Aminoethyl)phenol |

| Chemical Reduction | LiAlH4 or NaBH4/catalyst | 4-(2-Aminoethyl)phenol |

| Nef Reaction | ||

| Base, then Acid Hydrolysis | 1. Base (e.g., NaOH) 2. Acid (e.g., H2SO4) | 4-Hydroxyphenylacetaldehyde |

| Degradation | ||

| Photocatalytic Degradation | TiO2, UV light | Hydroxylated derivatives, ring-opened products |

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 2 Nitroethyl Phenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including 4-(2-Nitroethyl)phenol. organicchemistrydata.org It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer precise information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

In the ¹H NMR spectrum of a related compound, (S)-4-(1-Hydroxy-2-nitroethyl) phenol (B47542), recorded in CDCl₃, the aromatic protons appear as a doublet at 7.53 ppm and a doublet of doublets at 6.41 ppm. The methine proton of the ethyl group is observed as a multiplet at 5.3 ppm, while the methylene (B1212753) protons of the nitroethyl group appear as a multiplet around 5.05 ppm. rsc.org The chemical shifts for the parent compound, phenol, show the hydroxyl proton at approximately 5.35 ppm, with the aromatic protons resonating between 6.8 and 7.2 ppm. docbrown.info

The ¹³C NMR spectrum provides insight into the carbon skeleton. For phenol, four distinct signals are observed due to molecular symmetry, with the carbon attached to the hydroxyl group appearing at the most downfield position. docbrown.info In a similar nitro-containing compound, (S)-(+)-2-nitro-1-(4-nitrophenyl) ethanol, the carbon atoms of the nitro-substituted aromatic ring show signals at 124.03, 127.01, 145.9, and 147.9 ppm, while the carbons of the ethyl chain appear at 70.04 and 80.12 ppm. rsc.org

Table 1: Predicted and Experimental NMR Chemical Shifts (ppm) for Phenol and Related Compounds

| Atom | ¹H Chemical Shift (ppm) - Phenol | ¹³C Chemical Shift (ppm) - Phenol docbrown.info | Experimental ¹H Chemical Shift (ppm) - (S)-4-(1-Hydroxy-2-nitroethyl) phenol rsc.org | Experimental ¹³C Chemical Shift (ppm) - (S)-(+)-2-nitro-1-(4-nitrophenyl) ethanol rsc.org |

| Aromatic CH | 6.8 - 7.2 | 115.8, 121.5, 130.3 | 7.53 (d), 6.41 (dd) | 124.03, 127.01 |

| C-OH | - | 155.6 | - | - |

| C-NO₂ | - | - | - | 145.9, 147.9 |

| CH-OH | - | - | 5.3 (m) | 70.04 |

| CH₂-NO₂ | - | - | 5.05 (m) | 80.12 |

| OH | 5.35 | - | - | 3.25 (br s) |

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 'm' a multiplet, and 'br s' a broad singlet. Data for phenol is provided for comparison.

Advanced NMR Techniques for Stereochemical Assignment

For molecules with chiral centers, such as derivatives of this compound, advanced NMR techniques are essential for determining the relative and absolute stereochemistry. Techniques like Correlation Spectroscopy (COSY) can establish proton-proton coupling networks, helping to deduce the connectivity within the molecule. longdom.org Nuclear Overhauser Effect (NOE) experiments provide through-space correlations between protons, which is crucial for assigning stereochemistry, particularly in rigid ring systems. ipb.ptnptel.ac.in For instance, the cis or trans configuration of substituents on a ring can be determined based on the observed NOE enhancements between specific protons. ipb.pt Heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments are used to correlate proton and carbon signals, further aiding in the complete structural assignment. ipb.ptresearchgate.net

Mass Spectrometry Techniques in Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used to identify unknown compounds, to quantify known compounds, and to elucidate the structure and chemical properties of molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Product Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of complex mixtures. nih.gov In the context of this compound research, LC-MS/MS can be employed to identify and quantify reaction products, byproducts, and impurities. researchgate.netresearchgate.net For example, in studies involving the synthesis or degradation of phenolic compounds, LC-MS/MS allows for the separation of various components in a reaction mixture followed by their individual mass analysis. researchgate.net The use of multiple reaction monitoring (MRM) mode enhances the specificity and sensitivity of the analysis, making it possible to detect and quantify even trace amounts of phenolic compounds in various matrices. shimadzu.com

Time-of-Flight Mass Spectrometry for Trace Analysis

Time-of-Flight (TOF) mass spectrometry is characterized by its high mass accuracy and resolution, making it suitable for the analysis of a wide range of compounds, including trace-level analytes. researchgate.netgcms.cz GC-TOFMS, for instance, is a valuable tool for identifying new compounds in a sample and for quantifying target compounds in complex matrices. gcms.cz In environmental or forensic analysis, where the detection of minute quantities of substances like nitrophenols is critical, TOF-MS provides the necessary sensitivity and speed. kyushu-u.ac.jp The combination of gas chromatography with TOF-MS allows for the separation of volatile compounds before their detection, enhancing the reliability of the analysis. kyushu-u.ac.jp LALI-TOF-MS (Laser Ablation Laser Ionization Time-of-Flight Mass Spectrometry) is a newer technique that allows for the direct chemical characterization of solid materials with high sensitivity. axt.com.au

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. photothermal.com These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their bonds. sapub.org

The FTIR spectrum of an alcohol typically shows a strong, broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration. libretexts.org For phenolic compounds, this O-H stretch is also a characteristic feature. The C-O stretching vibration in alcohols and phenols appears in the 1000-1260 cm⁻¹ region. libretexts.org The nitro group (-NO₂) in nitro compounds gives rise to two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹. Aromatic rings exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is better for analyzing non-polar bonds and symmetric vibrations. photothermal.com For instance, the C=C bonds in the aromatic ring of this compound would be expected to show strong signals in the Raman spectrum. americanpharmaceuticalreview.com Differences in the vibrational spectra of different crystalline forms (polymorphs) of a compound can be used to identify and quantify them. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| Phenolic -OH | O-H Stretch | 3550 - 3200 (broad) | FTIR |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | FTIR, Raman |

| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1500 | FTIR, Raman |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1300 | FTIR, Raman |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | FTIR, Raman |

| Phenolic C-O | C-O Stretch | 1260 - 1180 | FTIR |

This table provides general ranges for the vibrational frequencies of the functional groups present in this compound.

UV-Visible Spectroscopy in Kinetic and Photochemical Studies

UV-Visible (UV-Vis) spectroscopy is a powerful and widely accessible technique for studying the kinetics of chemical reactions and elucidating photochemical pathways involving chromophoric molecules like this compound. The presence of the nitrophenol moiety in its structure imparts distinct absorption characteristics in the ultraviolet and visible regions of the electromagnetic spectrum, which can be exploited to monitor its transformation over time.

The electronic absorption spectrum of nitrophenols is characterized by bands arising from π → π* transitions within the benzene (B151609) ring and the nitro group. The position and intensity of these absorption bands are sensitive to the molecular environment, including solvent polarity and pH. For instance, in acidic or neutral solutions, 4-nitrophenol (B140041), a related compound, typically exhibits a strong absorption maximum around 317-320 nm. However, upon deprotonation of the phenolic hydroxyl group in basic media, a bathochromic (red) shift is observed, with the appearance of a new, intense absorption band around 400 nm due to the formation of the 4-nitrophenolate (B89219) ion. rsc.orgresearchgate.netresearchgate.net This distinct spectral change is fundamental to many UV-Vis based kinetic assays.

Although specific UV-Vis spectral data for this compound is not extensively reported in publicly available literature, its structural similarity to 4-nitrophenol suggests that it would exhibit analogous pH-dependent spectral shifts. The ethyl-nitro side chain may cause minor shifts in the absorption maxima compared to 4-nitrophenol, but the fundamental principle of using its UV-Vis absorbance to monitor reactions remains the same.

UV-Vis spectroscopy is an invaluable tool for real-time monitoring of reactions involving this compound. By continuously measuring the absorbance at a specific wavelength corresponding to either the reactant or a product, the progress of the reaction can be followed. This is particularly useful for studying reactions such as reduction, oxidation, or enzymatic transformations.

A common application is in the study of the reduction of the nitro group. The reduction of 4-nitrophenol to 4-aminophenol (B1666318), for example, is a well-established model reaction for evaluating catalytic activity, and it is readily monitored by UV-Vis spectroscopy. rsc.orgnih.gov The reaction is typically initiated by a reducing agent like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. The disappearance of the 4-nitrophenolate peak at ~400 nm and the appearance of the 4-aminophenol peak at a lower wavelength (around 300 nm) can be tracked over time. The presence of isosbestic points in the time-resolved spectra indicates a clean conversion of the reactant to the product without the formation of stable intermediates. nih.gov

The rate of the reaction can be determined by plotting the change in absorbance (or concentration, via the Beer-Lambert law) against time. For many reactions, if one reactant is in large excess, the reaction can be treated as pseudo-first-order. The apparent rate constant (k_app) can then be calculated from the slope of the linear plot of ln(A_t / A_0) versus time, where A_t is the absorbance at time t and A_0 is the initial absorbance. rsc.org

Table 1: Illustrative Data for Monitoring a Hypothetical Reduction of 4-(2-Nitroethyl)phenolate using UV-Vis Spectroscopy

| Time (seconds) | Absorbance at λ_max (e.g., 405 nm) | ln(A_t / A_0) |

| 0 | 1.200 | 0.000 |

| 30 | 0.984 | -0.197 |

| 60 | 0.807 | -0.396 |

| 90 | 0.662 | -0.605 |

| 120 | 0.543 | -0.814 |

| 150 | 0.445 | -1.020 |

| 180 | 0.365 | -1.224 |

This table presents hypothetical data to demonstrate the principle of monitoring reaction kinetics. The λ_max of 405 nm is an assumed value for the phenolate (B1203915) form of this compound.

UV-Vis spectroscopy is also central to the study of the photochemical behavior of this compound. Upon absorption of light, the molecule can undergo various processes, including conversion to products, emission of light (fluorescence or phosphorescence), or non-radiative decay back to the ground state. The efficiency of the photochemical reaction is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that undergo a specific photoreaction to the number of photons absorbed by the reactant.

The determination of the photochemical quantum yield involves irradiating a solution of the compound with light of a specific wavelength and monitoring the decrease in its concentration over time using UV-Vis spectroscopy. researchgate.netuci.edu The photon flux of the light source must be known, which is typically determined using a chemical actinometer, such as potassium ferrioxalate. walshmedicalmedia.com

The polychromatic quantum yield can be determined by monitoring the loss of absorbance of the nitrophenol. researchgate.net The photolysis of nitrophenols can be an important atmospheric degradation pathway. For instance, the photolysis of ortho-nitrophenols has been identified as a gas-phase source of nitrous acid (HONO). rsc.org While the specific photochemical pathways of this compound have not been detailed in the literature, studies on related nitrophenols provide a framework for such investigations. digitellinc.comrsc.org

The quantum yield can be influenced by various factors, including the solvent, pH, and the presence of quenchers like molecular oxygen. walshmedicalmedia.com For example, the photodegradation quantum yield of some nitroaromatic compounds is significantly reduced in the presence of oxygen. walshmedicalmedia.com

Table 2: Hypothetical Photochemical Parameters for this compound in Different Solvents

| Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ) | Key Observations |

| Water (pH 7) | 313 | 0.005 | Potential for photo-induced hydrolysis or rearrangement. |

| Acetonitrile | 313 | 0.012 | Higher quantum yield may suggest a different reaction mechanism or less quenching. |

| 2-Propanol | 313 | 0.008 | Possibility of hydrogen abstraction from the solvent. |

This table contains hypothetical data based on typical values for nitrophenols to illustrate how photochemical parameters might be presented. researchgate.netakjournals.com Further research is required to determine the actual values for this compound.

Computational Chemistry and Theoretical Modeling of 4 2 Nitroethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) has become a primary method for electronic structure calculations in chemistry and materials science due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com It is based on the principle that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. scispace.com This approach provides valuable insights into molecular geometry, electronic properties, and reactivity.

For phenolic compounds, DFT is used to optimize the molecular geometry, calculating bond lengths, bond angles, and dihedral angles. researchgate.net From the optimized structure, various electronic properties can be determined. Key descriptors of reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

DFT calculations also allow for the mapping of electron density and electrostatic potential, which helps in identifying electrophilic and nucleophilic sites within the molecule. For nitro-substituted phenols, the strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution in the aromatic ring and the acidity of the phenolic hydroxyl group. researchgate.net

Table 1: Calculated DFT Properties for 2-Nitrophenol (B165410) This table presents theoretical data for 2-Nitrophenol, a related compound, illustrating the types of parameters obtained through DFT calculations.

Data derived from theoretical calculations on related phenolic compounds to illustrate the principles of DFT analysis. researchgate.netchemeo.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. rsc.orgarxiv.org It is widely employed to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgchemrxiv.org

The photochemistry of nitrophenols is of significant environmental interest. TD-DFT studies on compounds like 2-nitrophenol and 4-nitrophenol (B140041) have been used to simulate their excitation spectra. uci.edu These calculations can predict the energies of the principal electronic transitions, such as n→π* and π→π* transitions, which are characteristic of chromophores containing nitro and phenyl groups. For example, TD-DFT calculations on 4-nitrophenol have shown that the B3LYP functional provides a good agreement with the experimental absorption spectrum. uci.edu

Furthermore, TD-DFT can be used to explore the potential energy surfaces of excited states, helping to identify pathways for photochemical reactions or non-radiative decay. researchgate.netnih.gov The influence of the solvent on photochemical behavior can be modeled using approaches like the conductor-like polarizable continuum model (CPCM), which simulates the bulk solvent effect on the electronic structure and excited states. uci.edu

Table 2: Calculated Vertical Excitation Energies for Nitrophenols using TD-DFT This table shows examples of calculated excitation energies for simple nitrophenols, demonstrating the application of TD-DFT.

Calculations performed at the TDDFT/CAMB3LYP/6-311++G(d,p) level in an IEFPCM model. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ua.ac.benih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the conformational dynamics and intermolecular interactions that are crucial for understanding the behavior of molecules in condensed phases. tbzmed.ac.ir

For 4-(2-Nitroethyl)phenol, MD simulations can be used to investigate its interactions with solvent molecules, such as water, or its aggregation behavior with other molecules. These simulations rely on force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations), which define the potential energy of the system as a function of atomic coordinates. nih.gov

A key application of MD is the study of intermolecular hydrogen bonding and hydrophobic interactions. For phenolic compounds, MD simulations have been used to elucidate the nature of interactions with polymers and other materials. rsc.org For instance, simulations of various phenols with alginate chains have shown that interactions are primarily governed by hydrogen bonds involving the phenolic hydroxyl group and the hydroxyl and carboxyl groups of the alginate. rsc.org Such studies can predict the binding affinity and preferred interaction sites, which is valuable in applications like environmental remediation where phenols are removed from water using sorbent materials.

Thermodynamic Parameter Estimation for this compound and Related Phenolic Systems

Theoretical calculations are instrumental in estimating the thermodynamic parameters that govern chemical reactions, providing insights into their feasibility and energy profiles.

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. In catalysis, this parameter is crucial for evaluating the efficiency of a catalyst. The Arrhenius equation provides a relationship between the rate constant (k) of a reaction and the activation energy. libretexts.org

Computational methods can be used to model the reaction pathway and determine the energy of the transition state, thereby allowing for the calculation of the activation energy. This is particularly relevant for processes like the catalytic reduction of nitrophenols, a common model reaction for evaluating catalytic performance. For example, the catalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a well-studied process. researchgate.netnih.gov The activation energies for this reaction using various nanocatalysts have been determined experimentally and can be corroborated by theoretical models. researchgate.netnih.govmdpi.com These calculations help in understanding how different catalysts lower the activation energy barrier by providing an alternative reaction mechanism. uobabylon.edu.iq

Table 3: Activation Energies for the Catalytic Reduction of 4-Nitrophenol with Different Catalysts This table provides examples of experimentally determined activation energies for the reduction of 4-nitrophenol, a process that can be modeled computationally.

Values are for the related compound 4-Nitrophenol and serve to illustrate the concept. researchgate.netnih.gov

The spontaneity of a chemical reaction at constant temperature and pressure is determined by the change in Gibbs free energy (ΔG), which is related to the change in enthalpy (ΔH) and entropy (ΔS) by the equation ΔG = ΔH - TΔS. libretexts.orgwikipedia.org Computational chemistry provides a robust framework for calculating these thermodynamic quantities.